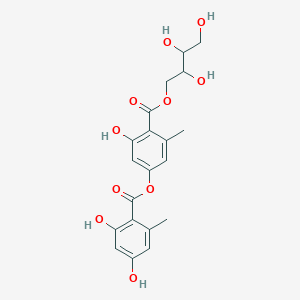

Erythrin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O10 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

[3-hydroxy-5-methyl-4-(2,3,4-trihydroxybutoxycarbonyl)phenyl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C20H22O10/c1-9-3-11(22)5-13(23)18(9)20(28)30-12-4-10(2)17(14(24)6-12)19(27)29-8-16(26)15(25)7-21/h3-6,15-16,21-26H,7-8H2,1-2H3 |

InChI Key |

BUBBEHCXSMCYNY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Potential of Erythrina Species: A Technical Guide to their Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants distributed throughout tropical and subtropical regions. Traditionally, various parts of these plants have been utilized in folk medicine to treat a wide array of ailments, including inflammation, infections, and neurological disorders. Modern phytochemical investigations have revealed that Erythrina species are a rich source of structurally unique secondary metabolites, primarily alkaloids and flavonoids, which exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of compounds derived from Erythrina species, with a focus on their antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug discovery efforts.

Antimicrobial Activities

Compounds isolated from Erythrina species have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The primary classes of antimicrobial compounds identified are prenylated flavonoids, isoflavones, and pterocarpans.[1][2] The lipophilic nature of the prenyl groups is thought to enhance the antibacterial efficacy of these flavonoids.[2]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various compounds and extracts from Erythrina species against different bacterial strains.

| Compound/Extract | Erythrina Species | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Dichloromethane Extract | E. latissima | Bacillus cereus | 210-250 | [3] |

| Methanol Extract | E. latissima | Bacillus cereus | 210-250 | [3] |

| Dichloromethane Extract | E. latissima | Gram-negative pathogens | 500-1000 | [3] |

| Methanol Extract | E. latissima | Gram-negative pathogens | 500-1000 | [3] |

| Dichloromethane Extract | E. latissima | Staphylococcus aureus | 104 | [3] |

| Dichloromethane Extract | E. latissima | Staphylococcus epidermidis | 4.8 | [3] |

| Methanol Extract | E. latissima | Staphylococcus aureus | 125 | [3] |

| Methanol Extract | E. latissima | Staphylococcus epidermidis | 125 | [3] |

| Erybraedin A | E. lysistemon | Staphylococcus aureus | 2 | [1] |

| Phaseollidin | E. lysistemon | Staphylococcus aureus | 10 | [1] |

| Abyssinone V-4′-methyl-ether | E. lysistemon | Staphylococcus aureus | 59 | [1] |

| Eryzerin C | E. lysistemon | Staphylococcus aureus | 5 | [1] |

| Alpumisoflavone | E. lysistemon | Staphylococcus aureus | 31 | [1] |

| Lysisteisoflavone | E. lysistemon | Staphylococcus aureus | 62 | [1] |

| Ethanol leaf extract | E. senegalensis | Staphylococcus aureus | 25 | [1] |

| Dichloromethane bark extract | E. stricta | Staphylococcus aureus | 7.81 | [1] |

| Sandwicensin | E. fusca | Staphylococcus aureus | 8 | [1] |

| Erythrabbysin A | E. fusca | Staphylococcus aureus | 64 | [1] |

| Erythrabbysin I | E. fusca | Staphylococcus aureus | 64 | [1] |

| Eryvarin D | E. fusca | Staphylococcus aureus | 4 | [1] |

| Scandenone | E. fusca | Staphylococcus aureus | 8 | [1] |

| Methanol bark extract | E. abyssinica | Staphylococcus aureus | 23 | [1] |

| Ethanol bark extract | E. abyssinica | Staphylococcus aureus | 62.5 | [1] |

| Ethyl acetate bark extract | E. abyssinica | Staphylococcus aureus | 83.3 | [1] |

| Methanol bark extract | E. amazonia | Staphylococcus aureus | 75 | [1] |

| Scandenone | E. addisonae | Staphylococcus aureus | 64 | [1] |

| Ericristagallin | E. subumbrans | Methicillin-Resistant S. aureus (MRSA) | 0.39-1.56 | [1] |

| Eryvarin D | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |

| 3,9-dihydroxy-10-γ,γ- dimethylallyl- 6a,11adehydropterocarpan | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |

| Isolupalpigenin | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 1.56-3.13 | [1] |

| Erythrinin B | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 6.25 | [1] |

| Erypostyrene | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 6.25 | [1] |

| Sandwicensin | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 6.25-12.5 | [1] |

| Erypoegin A | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 25 | [1] |

| Dimethylmedicarpin | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |

| Angolensin | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |

| Erysubin F | E. sacleuxii | Methicillin-Resistant S. aureus (MRSA) | 15.4 | [1] |

| 7,4′-dihydroxy-8,3′-diprenylflavone | E. sacleuxii | Methicillin-Resistant S. aureus (MRSA) | 20.5 | [1] |

| Eryvrain V | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 12.5-25 | [1] |

| Eryvarin W | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 1.56-3.13 | [1] |

| Eryvarin X | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 0.78-1.56 | [1] |

| Bidwillon B | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 3.13-6.25 | [1] |

| Eryvarin Q | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 3.13-6.25 | [1] |

| Dichloromethane bark extract | E. stricta | Methicillin-Resistant S. aureus (MRSA) | 31.25 | [1] |

| Erybacin A | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |

| Erybacin B | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |

| Eryvariestyrene | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |

| Glyasperin F | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |

| Bidwillol A | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |

| Phaseollinisoflavan | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |

| Erythbidin | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |

| Phaseollidin isoflavan | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |

| Eryvarin L | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 25 | [1] |

| Glabrocoumarone A | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |

| Sandwicensin | E. fusca | Methicillin-Resistant S. aureus (MRSA) | 16 | [1] |

Experimental Protocols for Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8]

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate. The first column of wells receives a larger volume of MHB containing the highest concentration of the test compound.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compound across the microtiter plate by transferring a fixed volume of the solution from one column to the next.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][10]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) control wells.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed.

Caption: Workflow for Broth Microdilution Assay.

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[9][11][12][13]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[9][10]

-

Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.

-

Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[9]

-

Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Cytotoxic Activities

Numerous compounds from Erythrina species, particularly isoflavonoids and erythrinan alkaloids, have been shown to possess cytotoxic effects against various cancer cell lines.[14][15][16][17] These compounds induce cell death through mechanisms such as apoptosis.[14][16]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for the cytotoxic activity of compounds isolated from Erythrina species.

| Compound | Erythrina Species | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Neobavaisoflavone | E. excelsa | CCRF-CEM | 42.93 | [16] |

| Neobavaisoflavone | E. excelsa | HCT116 (p53+/+) | 114.64 | [16] |

| Sigmoidin H | E. excelsa | U87MG | 25.59 | [16] |

| Sigmoidin H | E. excelsa | HCT116 (p53+/+) | 110.51 | [16] |

| Isoneorautenol | E. excelsa | MDA-MB-231-BCRP | 2.67 | [16] |

| Isoneorautenol | E. excelsa | U87MG | 21.84 | [16] |

| β-erythroidine | E. poeppigiana | MCF-7 | 36.8 | [17] |

| 8-oxo-β-erythroidine | E. poeppigiana | MCF-7 | 60.8 | [17] |

| 8-oxo-α-erythroidine | E. poeppigiana | MCF-7 | 875.4 | [17] |

| Pterocarpans (various) | E. abyssinica | MCF-7, MCF-7/TAMR, MCF-7/ADR, MDA-MB-231 | 5.6 - 28.0 | [18] |

| Rautandiol B | E. abyssinica | Plasmodium falciparum (TM4/8.2) | 0.40 | [19] |

| Rautandiol B | E. abyssinica | Plasmodium falciparum (K1CB1) | 0.74 | [19] |

| (-)-2-isopentenyl-3-hydroxy-8-9-methylenedioxypterocarpan | E. abyssinica | Trypanosoma brucei rhodesiense | 4.87 | [19] |

Experimental Protocols for Cytotoxicity Assessment

This assay is a colorimetric method used to quantify the number of viable cells in a culture.[19][20][21][22]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Resazurin: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm and 600 nm) of the wells. The amount of resorufin produced is proportional to the number of viable cells.

These are luminescent assays that measure the activity of caspases, which are key mediators of apoptosis.

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the resazurin assay.

-

Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

-

Reagent Addition: Add the Caspase-Glo® reagent to each well and mix gently.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Measurement: Measure the luminescence of each well using a luminometer.

Flow cytometry can be used to assess apoptosis by measuring changes in mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[1][18][23][24][25][26][27][28]

-

Mitochondrial Membrane Potential (MMP) Assay:

-

Cell Staining: Stain treated cells with a potentiometric dye such as JC-1 or DiIC1(5).

-

Analysis: Analyze the stained cells using a flow cytometer. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers that fluoresce green.

-

-

Reactive Oxygen Species (ROS) Assay:

Anti-inflammatory Activities

Extracts and isolated compounds from Erythrina species have shown promising anti-inflammatory effects in various in vivo and in vitro models.[6][8][25][29] The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways such as NF-κB.[6][29]

In Vivo Anti-inflammatory Data

| Extract/Compound | Erythrina Species | Animal Model | Dose | Effect | Reference(s) |

| Ethanolic Leaf Extract | E. indica | Carrageenan-induced rat paw edema | 250 mg/kg | Significant inhibition of edema | [8] |

| Ethanolic Leaf Extract | E. indica | Carrageenan-induced rat paw edema | 500 mg/kg | Significant inhibition of edema | [8] |

| Hydroalcoholic Extract | E. velutina | Dextran-induced mice paw edema | 200 mg/kg | Anti-inflammatory effect | [25] |

| Hydroalcoholic Extract | E. velutina | Dextran-induced mice paw edema | 400 mg/kg | Anti-inflammatory effect | [25] |

| Hydroalcoholic Extract | E. mulungu | Carrageenan-induced mice paw edema | 200 mg/kg | Decreased paw edema | [25] |

| Hydroalcoholic Extract | E. mulungu | Carrageenan-induced mice paw edema | 400 mg/kg | Decreased paw edema | [25] |

Experimental Protocol for Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the anti-inflammatory activity of test compounds.[30][31][32][33][34]

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the animals.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Neuroprotective and CNS Activities

Erythrina alkaloids are well-known for their effects on the central nervous system (CNS).[5][35][36][37] Some of these alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[13] They have also demonstrated neuroprotective properties by reducing oxidative stress and inflammation in the brain.[35][36]

Signaling Pathways

Certain Erythrina alkaloids can inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[3][15][17][38][39] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Phenolic compounds from Erythrina species have been shown to suppress pro-inflammatory signaling pathways such as NF-κB and MAPK.[6] These pathways are crucial in regulating the expression of genes involved in inflammation and cell survival.

Caption: Inhibition of NF-κB and MAPK Pathways.

Pterocarpans from Erythrina abyssinica have been identified as inhibitors of protein tyrosine phosphatase-1B (PTP1B), an enzyme implicated in both metabolic disorders and cancer.[18] Inhibition of PTP1B can enhance insulin signaling and may represent a therapeutic strategy for diabetes and certain cancers.[14][29][40][41]

Caption: Inhibition of PTP1B Signaling.

Conclusion

The diverse chemical scaffolds and significant biological activities of compounds isolated from Erythrina species underscore their potential as a valuable source for the development of new therapeutic agents. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the pharmacological potential of this fascinating genus. Further in-depth studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy and safety assessments, are warranted to translate these promising natural products into clinical candidates.

References

- 1. yenepoya.res.in [yenepoya.res.in]

- 2. researchgate.net [researchgate.net]

- 3. medlink.com [medlink.com]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibg.kit.edu [ibg.kit.edu]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. asm.org [asm.org]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. microbenotes.com [microbenotes.com]

- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 14. portlandpress.com [portlandpress.com]

- 15. The mechanism for the inhibition of acetylcholinesterases by irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biotium.com [biotium.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 25. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bdbiosciences.com [bdbiosciences.com]

- 28. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. inotiv.com [inotiv.com]

- 31. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 34. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 37. The role of protein tyrosine phosphatase 1B in Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 39. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Recent advances in PTP1B signaling in metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Erythrina Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core analytical techniques and integrated workflows used for the structural elucidation of Erythrina alkaloids. These natural products, characterized by a unique tetracyclic spiroamine skeleton, present significant structural challenges that require a multi-faceted analytical approach.[1] This document details the principles and experimental protocols for the key spectroscopic and spectrometric methods employed in their characterization.

Introduction to Erythrina Alkaloids

Erythrina alkaloids are a class of isoquinoline-derived compounds predominantly found in plants of the Erythrina genus (Fabaceae).[1] Their core structure is the erythrinan skeleton, a tetracyclic spiroamine system that can be categorized into several types, including dienoid, alkenoid, and lactonic alkaloids.[1] These compounds are of significant interest to the pharmaceutical industry due to a wide range of biological activities, including anxiolytic, sedative, and anticonvulsant properties.[2] The complexity of their polycyclic structure and multiple chiral centers necessitates a combination of sophisticated analytical methods for unambiguous structure determination.[3]

An integrated strategy is paramount, typically beginning with isolation and purification, followed by preliminary analysis with Mass Spectrometry and 1D NMR. 2D NMR experiments are then used to assemble the planar structure, and finally, X-ray crystallography or chiroptical methods are employed to determine the absolute configuration.[4][5]

Integrated Workflow for Structural Elucidation

The process of elucidating the structure of a novel Erythrina alkaloid is a systematic workflow that integrates multiple analytical techniques. Each step provides critical information that, when combined, leads to the complete and unambiguous assignment of the molecule's constitution and stereochemistry.

References

- 1. phys.libretexts.org [phys.libretexts.org]

- 2. Gas-phase dissociation study of erythrinian alkaloids by electrospray ionization mass spectrometry and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

The Coral Trees: A Deep Dive into the Ethnobotanical and Pharmacological Landscape of Erythrina

For Immediate Release

[City, State] – The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants that have been a cornerstone of traditional medicine across tropical and subtropical regions for centuries. A comprehensive technical guide released today consolidates the extensive ethnobotanical uses, phytochemical composition, and pharmacological activities of these plants, offering a valuable resource for researchers, scientists, and drug development professionals. This whitepaper systematically presents quantitative data, detailed experimental protocols, and visualizes key biological pathways to foster a deeper understanding of Erythrina's therapeutic potential.

The genus Erythrina (family Fabaceae) comprises approximately 120 species, which are rich sources of bioactive compounds, primarily alkaloids and flavonoids.[1][2][3] Traditional medicine systems have utilized various parts of the Erythrina plant, including the bark, leaves, seeds, and roots, to treat a wide array of ailments.[3][4] These applications range from remedies for inflammation, pain, and microbial infections to treatments for central nervous system disorders like anxiety and epilepsy.[1][2][5][6]

Quantitative Insights into Traditional Applications

While much of the ethnobotanical knowledge is qualitative, analysis of available literature allows for a semi-quantitative understanding of the traditional uses of Erythrina. The plant parts most frequently used and the ailments most commonly treated underscore the importance of this genus in traditional healthcare.

| Plant Part | Percentage of Use (based on a review of literature) | Common Traditional Uses | Key Bioactive Compounds Found |

| Bark | 42%[3] | Anti-inflammatory, analgesic, treatment for malaria, skin infections, and respiratory disorders.[4][5] | Alkaloids, Flavonoids, Triterpenoids[3][7] |

| Leaves | 28%[3] | Nervine sedative, antiasthmatic, antiepileptic, diuretic, and treatment for joint pain and fever.[7][8][9] | Alkaloids (e.g., Erythraline), Flavonoids[7][10] |

| Seeds | Found to have high concentrations of alkaloids[10] | Curare-like (muscle relaxant) effects, tranquilizing properties.[1][10] | Erythrina alkaloids (e.g., Erysodine, Erysopine)[10] |

| Roots | 4%[3] | Treatment for amenorrhea, jaundice, and infections.[4][11] | Isoflavonoids, Pterocarpans[4] |

Pharmacological Validation of Traditional Knowledge

Modern scientific investigation has substantiated many of the traditional uses of Erythrina. The rich phytochemical profile of the genus is responsible for its diverse pharmacological activities.

| Pharmacological Activity | Key Compounds Implicated | Supporting Evidence |

| Anti-inflammatory | Erythraline, Isoflavonoids | Inhibition of TGF-β-activated kinase (TAK1) by erythraline.[10] Reduction of paw edema in animal models. |

| Central Nervous System (CNS) Effects | Erythrinine, Erythrina alkaloids | Modulation of GABA receptors, leading to sedative and anxiolytic effects. Anticonvulsant and tranquilizing properties.[1][10] |

| Antimicrobial | Isoflavonoids (e.g., Erybraedin A), Pterocarpans | Potent activity against various bacteria, including Staphylococcus aureus, and fungi.[11][12][13] |

| Antiplasmodial (Antimalarial) | Not specified | Ethanol extract of E. sigmoidea showed significant in vitro activity against P. falciparum (IC50 of 6.44 µg/mL).[14] |

| Estrogenic | Isoflavonoids | Extracts of E. poeppigiana and E. excelsa demonstrated estrogen-like effects in vivo and in vitro.[15][16] |

Experimental Methodologies: A Guide for Researchers

To facilitate further research and drug discovery, this guide provides detailed protocols for key experiments cited in the literature.

Protocol 1: General Procedure for Phytochemical Screening of Erythrina Extracts

This protocol outlines the standard methods used to detect the presence of major classes of phytochemicals in Erythrina extracts.[17][18][19]

1. Preparation of Plant Extract:

-

Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

-

Perform sequential solvent extraction using solvents of increasing polarity (e.g., hexane, chloroform, ethanol, water) through maceration or Soxhlet extraction.[18]

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

2. Test for Alkaloids:

-

Dissolve a small amount of the extract in dilute hydrochloric acid and filter.

-

To the filtrate, add a few drops of Wagner's reagent (iodine in potassium iodide).

-

The formation of a reddish-brown precipitate indicates the presence of alkaloids.

3. Test for Flavonoids:

-

To a small portion of the extract, add a few drops of concentrated sulfuric acid.

-

A yellow coloration indicates the presence of flavonoids.

-

Alternatively, in the Shinoda test, add magnesium turnings and a few drops of concentrated hydrochloric acid to the extract. A pink or magenta color indicates flavonoids.

4. Test for Saponins (Froth Test):

-

Vigorously shake about 0.5 g of the extract with 5 mL of distilled water in a test tube.

-

The formation of a stable froth (persisting for at least 15 minutes) indicates the presence of saponins.

5. Test for Tannins:

-

To 1-2 mL of the extract, add a few drops of 5% ferric chloride solution.

-

The formation of a dark blue or greenish-black color indicates the presence of tannins.

6. Test for Terpenoids (Salkowski Test):

-

Mix 0.5 g of the extract with 2 mL of chloroform.

-

Carefully add 3 mL of concentrated sulfuric acid to form a layer.

-

A reddish-brown coloration at the interface is indicative of terpenoids.

Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is commonly used to assess the antimicrobial efficacy of Erythrina extracts and isolated compounds.[20]

1. Preparation of Inoculum:

-

Prepare a suspension of the test microorganism (bacteria or fungi) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

2. Agar Plate Preparation:

-

Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile petri dishes and allow it to solidify.

3. Inoculation:

-

Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

4. Well Preparation and Sample Application:

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the plant extract (at various concentrations) or isolated compound into each well.

-

Use a standard antibiotic (e.g., streptomycin for bacteria, fluconazole for fungi) as a positive control and the solvent used for extraction as a negative control.[20]

5. Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

6. Measurement of Inhibition Zone:

-

Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, this guide includes diagrams generated using the DOT language.

Caption: General workflow for the extraction, phytochemical screening, and pharmacological evaluation of Erythrina plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids of genus Erythrina: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Erythrina senegalensis — THE GREEN INSTITUTE [greeninstitute.ng]

- 6. researchgate.net [researchgate.net]

- 7. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrti.org [ijrti.org]

- 9. researchgate.net [researchgate.net]

- 10. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 11. Ethnopharmacological uses of Erythrina senegalensis: a comparison of three areas in Mali, and a link between traditional knowledge and modern biological science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Isoflavones and Derivatives from Erythrina (Fabaceae): Structure Activity Perspective (Sar & Qsar) on Experimental and Mined Values Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro and in vivo antimalarial activities of the ethanol extract of Erythrina sigmoidea stem bark used for the treatment of malaria in the Western Region of Cameroon [frontiersin.org]

- 15. Erythrina excelsa exhibits estrogenic effects in vivo and in vitro and is cytotoxic on breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo and in vitro estrogenic activity of extracts from Erythrina poeppigiana (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijtsrd.com [ijtsrd.com]

- 18. plant-journal.uaic.ro [plant-journal.uaic.ro]

- 19. Antioxidant activities and phytochemical screening of Erythrina variegata. [wisdomlib.org]

- 20. Antimicrobial activities and phylogenetic study of Erythrina senegalensis DC (Fabaceae) seed lectin - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of Erythrinan Alkaloids: A Deep Dive into Their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Erythrinan alkaloids, a class of tetracyclic spiroamine alkaloids predominantly found in the plants of the Erythrina genus, have garnered significant interest from the scientific community due to their diverse and potent biological activities, including neuromuscular blocking, sedative, and anxiolytic effects. Understanding the intricate biosynthetic pathway of these complex natural products is paramount for their potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of erythrinan alkaloids, detailing the key enzymatic steps, intermediates, and experimental methodologies used to elucidate this fascinating pathway.

The Genesis: From Primary Metabolism to a Benzylisoquinoline Core

The journey to the complex erythrinan scaffold begins with fundamental building blocks derived from primary metabolism. The biosynthesis of the core benzylisoquinoline structure, a common precursor to a vast array of alkaloids, initiates with the condensation of two tyrosine-derived molecules: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

This crucial first committed step is catalyzed by the enzyme norcoclaurine synthase (NCS) , which facilitates a Pictet-Spengler condensation to yield (S)-norcoclaurine.[1][2]

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including hydroxylations and methylations, take place. These reactions are catalyzed by a suite of enzymes, primarily belonging to the cytochrome P450 and O-methyltransferase (OMT) families. A key intermediate emerging from this cascade is (S)-norreticuline .[3][4][5]

The Pivotal Transformation: Oxidative Coupling of (S)-Norreticuline

For a long time, the precise precursor to the erythrinan skeleton was a subject of debate. However, landmark studies utilizing isotopically labeled precursors in Erythrina crista-galli definitively established that (S)-norreticuline , and not the previously hypothesized (S)-norprotosinomenine, is the direct precursor to erythrinan alkaloids.[6][7][8]

The central and defining step in the formation of the characteristic tetracyclic spiroamine structure of erythrinan alkaloids is an intramolecular oxidative phenol coupling of (S)-norreticuline. This reaction is believed to be catalyzed by a specific cytochrome P450-dependent monooxygenase .[9] This enzymatic transformation forges the key C-C bond that creates the spirocyclic system.

Feeding experiments with [1-¹³C]-labelled (S)-norreticuline in Erythrina crista-galli have shown that the label is exclusively incorporated at position C-10 of the resulting erythraline.[6] This specific labeling pattern refutes the involvement of a symmetrical intermediate, such as a diphenoquinone, and points towards a highly controlled and stereospecific enzymatic cyclization.[6]

The proposed mechanism involves the initial formation of an unstable dienone intermediate through oxidative coupling. This intermediate then undergoes a series of rearrangements, including the opening of the tetrahydroisoquinoline ring to form a dibenzazonine intermediate, which subsequently cyclizes to form the core erythrinan skeleton, yielding erysodienone as a primary product.[9][10] From erysodienone, further modifications lead to the diverse array of naturally occurring erythrinan alkaloids.[10]

Quantitative Insights into the Biosynthetic Machinery

While the overall pathway has been delineated, detailed quantitative data for many of the enzymes involved, particularly those downstream of (S)-norreticuline, are still being actively researched. However, kinetic parameters for the initial key enzyme, norcoclaurine synthase, have been determined from various plant sources.

| Enzyme | Substrate | Plant Source | Km (µM) | Hill Coefficient (n) | Reference |

| Norcoclaurine Synthase (NCS) | Dopamine | Thalictrum flavum | - | 1.8 - 1.98 | [3][11] |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Thalictrum flavum | 335 - 700 | - | [3][11] | |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (R,S)-Norcoclaurine | Nelumbo nucifera | 20 | - | [5] |

| (S)-N-methylcoclaurine 7-O-methyltransferase (7OMT) | (S)-N-methylcoclaurine | Nelumbo nucifera | 13 | - | [5] |

Note: The sigmoidal saturation kinetics observed for dopamine with NCS from Thalictrum flavum suggest cooperativity in substrate binding.[3][11]

Visualizing the Pathway and Experimental Logic

To provide a clearer understanding of the biosynthetic route and the experimental approaches used to investigate it, the following diagrams have been generated using the Graphviz DOT language.

Caption: The biosynthetic pathway of erythrinan alkaloids, from primary precursors to the core structure.

Caption: A generalized workflow for precursor feeding experiments to trace the biosynthetic pathway.

Methodologies for Key Experiments

The elucidation of the erythrinan alkaloid biosynthetic pathway has relied on a combination of classical biochemical techniques and modern analytical methods. Below are detailed overviews of the methodologies for key experiments.

Precursor Feeding Studies with Isotopically Labeled Compounds

Objective: To identify the biosynthetic precursors and intermediates of erythrinan alkaloids.

Protocol Outline:

-

Synthesis of Labeled Precursors:

-

Synthesize potential precursors (e.g., (S)-norreticuline) with isotopic labels (e.g., ¹³C or ¹⁴C) at specific positions.[6]

-

-

Plant Material and Administration:

-

Utilize plant tissues known to be active in alkaloid biosynthesis, such as the fruit wall tissue of Erythrina crista-galli.[6]

-

Administer the labeled precursor to the plant tissue through methods like direct application or feeding through the petiole.

-

-

Incubation:

-

Incubate the plant tissue under controlled conditions for a specific duration to allow for the metabolism of the labeled precursor.

-

-

Extraction and Purification:

-

Harvest the plant tissue and perform a total alkaloid extraction using standard solvent extraction methods.

-

Separate and purify the individual alkaloids of interest (e.g., erythraline) using chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6]

-

-

Analysis:

Enzyme Assays for Key Biosynthetic Steps

Objective: To identify and characterize the enzymes responsible for specific reactions in the pathway.

Protocol Outline:

-

Enzyme Source:

-

Reaction Mixture:

-

Prepare a reaction buffer containing dopamine and 4-hydroxyphenylacetaldehyde as substrates.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature and pH.

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction and analyze the formation of (S)-norcoclaurine using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protocol Outline:

-

Enzyme Source:

-

Plant protein extracts or recombinant OMTs.

-

-

Reaction Mixture:

-

Prepare a buffer containing the hydroxylated alkaloid substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor. Radiolabeled SAM ([¹⁴C]CH₃-SAM) is often used for sensitive detection.

-

-

Incubation and Analysis:

Protocol Outline:

-

Enzyme Source:

-

Microsomal fractions isolated from plant tissues are typically used as they contain membrane-bound cytochrome P450 enzymes.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing the substrate ((S)-norreticuline), a cytochrome P450 reductase, and NADPH as a cofactor to provide reducing equivalents.

-

-

Incubation and Product Analysis:

-

Incubate the reaction under aerobic conditions.

-

Extract the products and analyze for the formation of erysodienone and other coupled products using HPLC, LC-MS, and NMR for structural confirmation.[9]

-

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce large quantities of pure, active enzymes for detailed characterization.

Protocol Outline:

-

Gene Cloning:

-

Isolate the cDNA of the target enzyme (e.g., NCS, OMT) from the plant of interest.

-

-

Vector Construction and Transformation:

-

Clone the cDNA into an appropriate expression vector (e.g., for E. coli or yeast).

-

Transform the expression vector into a suitable host organism.

-

-

Protein Expression and Purification:

-

Induce protein expression in the host cells.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., His-tag purification) and other chromatographic techniques.[11]

-

-

Enzyme Characterization:

-

Use the purified enzyme for kinetic studies, substrate specificity determination, and structural analysis.

-

Future Perspectives

The elucidation of the erythrinan alkaloid biosynthetic pathway is an ongoing endeavor. While the major steps have been outlined, the specific enzymes responsible for the oxidative coupling and subsequent rearrangements in Erythrina species are yet to be fully characterized. The application of modern techniques such as genomics, transcriptomics, and proteomics will be instrumental in identifying and characterizing these elusive enzymes. A complete understanding of this intricate pathway will not only provide fascinating insights into the chemical ingenuity of nature but also pave the way for the metabolic engineering of microorganisms or plants to produce these valuable alkaloids on a larger and more sustainable scale, thereby facilitating drug discovery and development efforts.

References

- 1. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Erythrina alkaloids in Erythrina crista-galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. P450 Oxidoreductase: Genotyping, Expression, Purification of Recombinant Protein, and Activity Assessments of Wild-Type and Mutant Protein | Springer Nature Experiments [experiments.springernature.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Erysodienone - Wikipedia [en.wikipedia.org]

- 11. criver.com [criver.com]

The Chemical Cornucopia of Erythrina: A Technical Guide to Flavonoid Diversity

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, belonging to the Fabaceae family, encompasses a diverse group of plants distributed throughout tropical and subtropical regions. Renowned for their vibrant flowers and traditional medicinal uses, these plants are a rich reservoir of bioactive secondary metabolites, with flavonoids being one of the most prominent and chemically diverse classes. This technical guide provides an in-depth exploration of the chemical diversity of flavonoids within the Erythrina genus, detailing their structural variety, quantitative distribution, and the experimental methodologies for their study. Furthermore, it visualizes key biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Flavonoid Diversity in the Erythrina Genus

The Erythrina genus is a prolific source of flavonoids, with over 470 distinct compounds identified to date.[1][2] These compounds span a wide array of structural classes, each with unique chemical properties and potential biological activities. The remarkable chemical diversity is largely attributed to various substitutions on the basic C6-C3-C6 flavonoid skeleton, including hydroxylation, methylation, glycosylation, and particularly, prenylation.[3] Prenyl groups, which are C-5 carbon units, are known to enhance the lipophilicity and, consequently, the biological activity of flavonoid molecules.[4]

The major classes of flavonoids isolated from Erythrina species include:

-

Isoflavones: This is one of the most abundant classes of flavonoids in Erythrina.[3]

-

Flavanones: Another major group, often found with prenyl substitutions.[3]

-

Pterocarpans: These are derivatives of isoflavonoids and represent a significant portion of the flavonoids found in this genus.[3]

-

Chalcones: Open-chain flavonoids that are biosynthetic precursors to other flavonoid classes.

-

Flavones: A common class of flavonoids found throughout the plant kingdom.

-

Isoflavanones: Structurally related to isoflavones.[3]

-

Isoflavans: A reduced form of isoflavones.[3]

-

Coumestans: A class of phytoestrogens derived from isoflavonoids.[5]

The following table summarizes the distribution of these major flavonoid classes across various Erythrina species, highlighting the rich chemical tapestry of this genus.

| Flavonoid Class | Erythrina Species | Reference(s) |

| Isoflavones | E. variegata, E. mildbraedii, E. lysistemon | [2][6][7] |

| Flavanones | E. abyssinica, E. crista-galli, E. addisoniae | [6][8] |

| Pterocarpans | E. fusca, E. senegalensis | [9] |

| Chalcones | E. abyssinica | [8] |

| Flavones | E. caffra, E. vogelii | [10] |

| Isoflavanones | E. lysistemon | [7] |

| Isoflavans | E. sigmoidea | [3] |

| Coumestans | E. crista-galli | [3] |

Quantitative Insights into Flavonoid Content

While a vast number of flavonoids have been qualitatively identified in Erythrina, comprehensive quantitative data for individual compounds across different species and plant parts remains an area of active research. However, studies on total phenolic and flavonoid content provide valuable insights into the overall abundance of these compounds. The following table presents a summary of such quantitative analyses from select Erythrina species.

| Erythrina Species | Plant Part | Extraction Method | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg RE/g) | Reference(s) |

| E. indica | Leaves | Aqueous Extraction | 24.91 ± 0.00 | 357.55 ± 33.38 | [1] |

| E. indica | Leaves | Methanol Extraction | 25.62 ± 0.00 | 524.22 ± 16.17 | [1] |

| E. falcata | Leaves | Maceration | 1.32 - 1.50 (mg GAE/mL) | 7.78 - 8.20 | |

| E. falcata | Leaves | Infusion | 0.88 - 0.95 (mg GAE/mL) | 9.35 - 10.48 | |

| E. crista-galli | Leaves | Maceration | 1.32 - 1.50 (mg GAE/mL) | 7.78 - 8.20 | |

| E. crista-galli | Leaves | Infusion | 0.88 - 0.95 (mg GAE/mL) | 9.35 - 10.48 |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents

Experimental Protocols

The isolation and characterization of flavonoids from Erythrina species involve a series of systematic experimental procedures. The following sections detail the common methodologies employed.

Extraction

The initial step in flavonoid isolation is the extraction from plant material. The choice of solvent and extraction technique is crucial for maximizing the yield of the target compounds.

-

Maceration: This is a simple and widely used technique. Dried and powdered plant material (e.g., stem bark, leaves, roots) is soaked in a solvent for an extended period (days to weeks) with occasional agitation.[9]

-

Protocol:

-

Grind the dried plant material to a fine powder.

-

Suspend the powder in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) in a sealed container.[9]

-

Allow the mixture to stand at room temperature for 3-7 days with periodic shaking.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

-

Soxhlet Extraction: This method provides a more exhaustive extraction compared to maceration.

-

Protocol:

-

Place the powdered plant material in a thimble made of porous paper.

-

Position the thimble in the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., methanol, hexane) is heated in a flask, and the vapor travels up a distillation arm and condenses in a condenser.

-

The condensed solvent drips into the thimble containing the plant material, and when the liquid level reaches the top of a siphon arm, it is siphoned back into the flask.

-

This cycle is repeated multiple times to ensure complete extraction.

-

-

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[3]

-

Protocol:

-

Suspend the powdered plant material in a solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Apply ultrasound for a specified duration (e.g., 30-60 minutes) and temperature.

-

Filter the mixture and concentrate the extract.

-

-

Isolation and Purification

The crude extract obtained is a complex mixture of compounds. Chromatographic techniques are employed to isolate and purify individual flavonoids.

-

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract.

-

Protocol:

-

Pack a glass column with a stationary phase (e.g., silica gel, Sephadex LH-20).[8]

-

Load the concentrated crude extract onto the top of the column.

-

Elute the column with a series of solvents or a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing similar compounds for further purification.

-

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of flavonoids.

-

Protocol:

-

Dissolve the partially purified fraction in a suitable solvent.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).

-

Elute with a mobile phase (e.g., a gradient of methanol and water) at a specific flow rate.

-

Detect the separated compounds using a UV-Vis or Diode Array Detector (DAD).

-

Collect the peaks corresponding to individual flavonoids.

-

-

Structural Elucidation

The chemical structure of the isolated flavonoids is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of atoms in the molecule.[6]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide information about the molecular weight and elemental composition of the compound.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of a flavonoid can provide information about its structural class and the nature of its substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for flavonoid research and key signaling pathways associated with the biological activities of Erythrina flavonoids.

References

- 1. Comparative Study of Erythrina indica Lam. (Febaceae) Leaves Extracts for Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally occurring prenylated flavonoids from African Erythrina plant species - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Naturally occurring prenylated flavonoids from African Erythrina plant species - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03457D [pubs.rsc.org]

- 6. Four new isoflavonoids from the stem bark of Erythrina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Alkaloids in Erythrina by UPLC-ESI-MS and In Vivo Hypotensive Potential of Extractive Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

A Technical Guide to the Pharmacological Screening of Novel Erythrina Extracts

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, belonging to the Fabaceae family, encompasses over 120 species of trees and shrubs found in tropical and subtropical regions worldwide.[1] Traditionally, various parts of these plants, including the bark, leaves, and seeds, have been utilized in folk medicine for their sedative, anti-inflammatory, hypotensive, and antimicrobial properties.[1][2][3] Modern phytochemical investigations have revealed that Erythrina species are rich sources of bioactive secondary metabolites, most notably tetracyclic alkaloids (known as erythrinan alkaloids) and a variety of flavonoids, including isoflavones and pterocarpans.[1][2][4][5] These compounds are believed to be responsible for the diverse pharmacological activities reported, making the genus a prime candidate for novel drug discovery and development.[5]

This technical guide provides an in-depth overview of the core methodologies and data interpretation involved in the pharmacological screening of new extracts derived from the Erythrina genus. It is designed to equip researchers and drug development professionals with the necessary protocols and frameworks to systematically evaluate the therapeutic potential of these extracts.

Preliminary Analysis: Extraction and Phytochemical Screening

The initial step in pharmacological screening involves the preparation of extracts and the identification of their chemical constituents. The choice of solvent is critical as it determines the profile of compounds that will be extracted.

Experimental Protocol: Solvent Extraction

A common method for preparing extracts for screening is sequential extraction using solvents of increasing polarity.

-

Plant Material Preparation: Collect the desired plant part (e.g., leaves, stem bark, roots). Wash the material thoroughly to remove debris and shade-dry at room temperature until brittle. Grind the dried material into a coarse powder.[6]

-

Sequential Maceration:

-

Soak the powdered plant material in a non-polar solvent like n-hexane for 48-72 hours with occasional agitation.

-

Filter the mixture. The filtrate is the hexane extract.

-

Air-dry the plant residue and subsequently soak it in a solvent of intermediate polarity, such as dichloromethane (DCM) or ethyl acetate. Repeat the filtration process.

-

Finally, repeat the process with a polar solvent like methanol or ethanol. An aqueous (water) extract can also be prepared.[7]

-

-

Concentration: Concentrate each filtrate to dryness using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

-

Storage: Store the resulting crude extracts in airtight containers at 4°C until further analysis.

Experimental Protocol: Qualitative Phytochemical Analysis

Standard chemical tests are used to detect the presence of major classes of secondary metabolites in the extracts.[8][9][10]

-

Alkaloids: To 2 mg of extract, add a few drops of dilute HCl and Wagner's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[9]

-

Flavonoids: Dissolve a small amount of extract in ethanol. Add a few drops of concentrated HCl and a small piece of magnesium ribbon. The appearance of a pink or magenta color suggests the presence of flavonoids.[9]

-

Phenols and Tannins: To 1 mg of extract dissolved in water, add a few drops of 5% ferric chloride solution. A blue-black or green-black coloration indicates the presence of phenols and tannins.[8]

-

Saponins: Shake 5 mg of extract vigorously with 5 mL of distilled water in a test tube. The formation of a stable foam lasting for at least 10 minutes is a positive result for saponins.[9]

-

Terpenoids (Salkowski Test): Mix 2 mg of extract with 2 mL of chloroform. Add 3 mL of concentrated sulfuric acid carefully to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.[9]

-

Quinones: To 1 mg of extract, add a few drops of concentrated sulfuric acid. The formation of a red color indicates the presence of quinones.[9]

Data Presentation: Phytochemical Profile of Erythrina Species

The following table summarizes the common phytochemicals identified in various Erythrina extracts.

| Phytochemical Class | E. variegata | E. senegalensis | E. suberosa | References |

| Alkaloids | Present | Present | Present | [10][11][12] |

| Flavonoids | Present | Present | Present | [10][11][12] |

| Phenols | Present | Present | Present | [9][10][11] |

| Tannins | Present | Present | Present | [10][11][12] |

| Saponins | Present | Present | Present | [10][11][12] |

| Terpenoids | Present | Present | Not Reported | [11][12] |

| Quinones | Present | Present | Not Reported | [9][11] |

| Steroids | Present | Not Reported | Not Reported | [10][11] |

Pharmacological Screening Assays

The following sections detail protocols for key in vitro assays used to screen Erythrina extracts for major pharmacological activities.

Workflow for Pharmacological Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids of genus Erythrina: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrti.org [ijrti.org]

- 4. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. rjptonline.org [rjptonline.org]

- 8. Comparative Study of Erythrina indica Lam. (Febaceae) Leaves Extracts for Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. plant-journal.uaic.ro [plant-journal.uaic.ro]

- 11. Antioxidant activities and phytochemical screening of Erythrina variegata. [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

In Silico Screening of Erythrina Alkaloids for Drug Discovery: A Technical Guide

Introduction

The genus Erythrina is a rich source of structurally diverse alkaloids, which have demonstrated a wide range of pharmacological activities, including neuroprotective, anxiolytic, anti-inflammatory, and anticancer effects.[1][2][3] These natural products represent a promising starting point for the development of novel therapeutics. In silico screening, a computational approach to drug discovery, offers a rapid and cost-effective method to evaluate large libraries of compounds against specific biological targets, thereby prioritizing candidates for further experimental validation.[4] This technical guide provides an in-depth overview of the methodologies and data involved in the in silico screening of Erythrina alkaloids for drug discovery, with a focus on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[5]

The In Silico Drug Discovery Workflow

The computational screening of Erythrina alkaloids typically follows a multi-step process designed to identify promising lead compounds and characterize their potential therapeutic efficacy and safety. This workflow begins with the preparation of a ligand library and the target protein, followed by molecular docking to predict binding affinity. The most promising candidates are then subjected to more rigorous computational analyses, such as molecular dynamics simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Experimental Protocols

Ligand Library Preparation

The initial step involves the creation of a comprehensive library of Erythrina alkaloid structures.

-

Data Compilation : A thorough literature review is conducted to gather the 2D structures of all known alkaloids isolated from the Erythrina genus. For instance, a recent study compiled a library of 143 such alkaloids.[6]

-

2D Structure Drawing and Protonation : The 2D structures of the alkaloids are drawn using chemical drawing software like Chemaxon MarvinSketch. The structures are then protonated at a physiological pH of 7.4 to represent their likely state in the human body.[6]

-

3D Structure Generation and Optimization : The 2D structures are converted into 3D conformers. Energy minimization is then performed using a force field such as the Merck Molecular Force Field (MMFF94) to obtain the most stable 3D conformation.[6]

-

File Formatting : The optimized 3D structures are saved in a suitable format, such as PDB (.pdb), and then converted to the PDBQT format using tools like AutoDockTools. This format includes information on atom types, partial charges (e.g., Gasteiger charges), and rotatable bonds, which are necessary for docking simulations.[6]

Target Protein Preparation

The selection and preparation of the target protein are crucial for the accuracy of the docking simulations.

-

Protein Structure Retrieval : The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). For example, the structure of human acetylcholinesterase (AChE) co-crystallized with the inhibitor galantamine (PDB ID: 4EY6) is commonly used.[6][7]

-

Protein Cleaning : The protein structure is "cleaned" by removing water molecules, co-solvents, and any non-essential ligands. This is typically done using software like UCSF Chimera or Discovery Studio.

-

Protonation and Charge Assignment : Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.

-

Grid Box Definition : A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The dimensions and center of the grid box are typically determined based on the position of a co-crystallized ligand in the original PDB file.

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score.

-

Docking Software : AutoDock Vina is a widely used and effective open-source program for molecular docking.[7]

-

Virtual Screening : The entire library of prepared Erythrina alkaloids is docked into the active site of the prepared target protein. This process is automated using scripts.

-

Analysis of Results : The results are ranked based on the predicted binding energies (in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction. These values are compared to a known inhibitor (positive control), such as galantamine for AChE.[5] Alkaloids with binding energies lower than or equal to the control are considered potential hits.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide a more detailed and dynamic view of the ligand-protein interaction over time, assessing the stability of the complex.

-

Simulation Software : Software packages like Amber or GROMACS are commonly used for MD simulations.[5][7]

-

System Preparation : The top-ranked ligand-protein complex from docking is placed in a simulated aqueous environment (a box of water molecules) with appropriate ions to neutralize the system.

-

Simulation Protocol : The system undergoes a series of energy minimization, heating, and equilibration steps before the production run. The production run simulates the movement of atoms in the complex over a period of nanoseconds.

-

Trajectory Analysis : The trajectory of the simulation is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. Lower and more stable RMSD values suggest a stable binding mode.

ADMET and Drug-Likeness Prediction

This step evaluates the pharmacokinetic and toxicological properties of the lead candidates to assess their potential as orally bioavailable drugs.

-

Web Servers : Online tools such as SwissADME and ADMETlab 2.0 are used to predict various properties.[6][8]

-

Lipinski's Rule of Five : This rule assesses drug-likeness based on molecular properties: molecular weight (MW) ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Compounds that adhere to this rule are more likely to be orally active.[5]

-

ADMET Properties : A wide range of properties are predicted, including:

-

Absorption : Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

-

Distribution : Blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism : Inhibition or substrate status for Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion : Total clearance and interaction with renal transporters.

-

Toxicity : Mutagenicity (AMES test), hepatotoxicity, cardiotoxicity (hERG inhibition), and others.[9]

-

Data Presentation: Quantitative Analysis

The results of in silico screening are often presented in tables to facilitate comparison between different compounds.

Molecular Docking and Toxicity of Top Erythrina Alkaloids against AChE

The following table summarizes the binding energies and predicted toxicity of the top-performing Erythrina alkaloids against acetylcholinesterase, with galantamine as a reference inhibitor.[5][9]

| Compound | Binding Energy (kcal/mol) | Mutagenicity | hERG Inhibition | Hepatotoxicity |

| Galantamine (Control) | -9.5 | Low Risk | Low Risk | Low Risk |

| 8-Oxoerymelanthine | -10.8 | Low Risk | Low Risk | Low Risk |

| Erysophorine chloride | -10.2 | Low Risk | Low Risk | Low Risk |

| 1H-indole-3-propanamide | -9.8 | Low Risk | Low Risk | Low Risk |

Data sourced from a study that screened 143 Erythrina alkaloids.[5][9]

Predicted ADMET Properties and Drug-Likeness of 8-Oxoerymelanthine

This table presents the detailed pharmacokinetic profile of the most promising candidate, 8-oxoerymelanthine.[5]

| Property | Predicted Value/Classification |

| Lipinski's Rule of Five | Compliant (0 violations) |

| Molecular Weight | 329.37 g/mol |

| logP | 2.5 |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 5 |

| Blood-Brain Barrier | Moderate Penetration |

| GI Absorption | Good |

| CYP2D6 Substrate | Yes |

| CYP3A4 Substrate | Yes |

| hERG Inhibition | Low Risk |

| Hepatotoxicity | Low Risk |

| Mutagenicity (AMES) | Low Risk |

Signaling Pathway and Mechanism of Action

Erythrina alkaloids, particularly those targeting AChE, are investigated for their potential to modulate the cholinergic signaling pathway, which is implicated in the cognitive decline observed in Alzheimer's disease.[5]

In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly broken down by acetylcholinesterase (AChE) in the synaptic cleft. In Alzheimer's disease, there is a deficit in acetylcholine levels. Erythrina alkaloids like 8-oxoerymelanthine act as competitive inhibitors of AChE.[5] By binding to the active site of AChE, they prevent the hydrolysis of acetylcholine. This increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function.[5]

Other Therapeutic Targets

Beyond Alzheimer's disease, in silico studies have explored the potential of Erythrina alkaloids against other therapeutic targets.

-

GABAA Receptors : Alkaloids from Erythrina verna (mulungu) have been studied for their anxiolytic effects. Molecular docking simulations suggest these compounds interact with key amino acid residues on GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This interaction is believed to be the basis for their calming effects.[10][11][12]

-

Estrogen Receptors : Certain alkaloids from Erythrina variegata have been docked against estrogen receptors (PDB IDs: 1A52 and 1GWR), which are implicated in some forms of breast cancer. These studies aim to identify compounds with potential as anticancer agents.[4][13]

-

Cyclooxygenase (COX) Enzymes : To investigate anti-inflammatory and analgesic properties, alkaloids have been screened against COX-1 and COX-2 enzymes. Phaseollin from Erythrina variegata showed promising docking scores against both enzymes.[14]

Conclusion and Future Directions

In silico screening has proven to be an invaluable tool for exploring the therapeutic potential of Erythrina alkaloids. Computational studies have successfully identified novel lead candidates, such as 8-oxoerymelanthine for Alzheimer's disease, and have provided significant insights into their mechanisms of action at a molecular level.[5] The workflow, from ligand preparation to ADMET prediction, offers a systematic and efficient pipeline to prioritize compounds for further development.

The findings from these computational analyses provide a strong foundation for subsequent preclinical and clinical studies. Wet-lab experiments are essential to validate the predicted binding affinities, enzymatic inhibition, and cellular effects. Further research should also focus on lead optimization to improve the efficacy, selectivity, and pharmacokinetic profiles of these promising natural compounds, ultimately paving the way for the development of new drugs derived from the rich chemical diversity of the Erythrina genus.

References

- 1. An Update of Erythrinan Alkaloids and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular docking and analgesic studies of Erythrina variegata׳s derived phytochemicals with COX enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Erythrinan Alkaloids: A Deep Dive into Their Natural Distribution and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Erythrinan alkaloids, a fascinating class of tetracyclic spiroamine alkaloids, have garnered significant attention within the scientific community for their potent biological activities. This technical guide provides a comprehensive overview of their natural distribution in the plant kingdom, detailed methodologies for their extraction and analysis, and an exploration of their biosynthetic origins.

Natural Distribution of Erythrinan Alkaloids

Erythrinan alkaloids are predominantly found within the genus Erythrina, a pantropical and subtropical group of flowering plants in the legume family, Fabaceae.[1] With over 110 species, the Erythrina genus represents the primary reservoir of these compounds.[1] In addition to Erythrina, these alkaloids have also been isolated from a few genera in the Menispermaceae family, namely Cocculus, Hyperbaena, and Pachygone.[1]

The concentration and specific types of erythrinan alkaloids can vary significantly between different plant species and even between different organs of the same plant. The seeds are often the richest source, but leaves, flowers, and bark also contain these compounds.[2]

Quantitative Distribution of Key Erythrinan Alkaloids

The following table summarizes the quantitative data available on the distribution of major erythrinan alkaloids in various plant species and parts. It is important to note that the alkaloid content can be influenced by geographical location, season of collection, and the specific analytical methods employed.

| Plant Species | Plant Part | Alkaloid | Concentration/Yield | Reference |

| Erythrina stricta | Seeds | Total Alkaloids | 4.03 mg AE/g DW | [3] |

| Erythrina americana | Seeds | Total Alkaloids | 5.3 mg/g DW | [3] |

| Erythrina breviflora | Seeds | Total Alkaloids | 7.7 mg/g DW | [3] |

| Erythrina crista-galli | Seeds | Erysodine, Erysovine | Present | [2] |

| Erythrina crista-galli | Bark | Erysodine, Erysovine | Present | [2] |

| Erythrina corallodendron | Flowers | Erysovine | Present | [2] |

| Erythrina suberosa | Seeds | Erysodine | Present | [2] |

| Erythrina abyssinica | Seeds | Erysopine | Present | [2] |

AE/g DW: Atropine Equivalents per gram of Dry Weight. Further research is required to provide a more comprehensive quantitative landscape of individual erythrinan alkaloids across a wider range of species.

Biosynthesis of Erythrinan Alkaloids

The biosynthesis of erythrinan alkaloids is a complex process that is believed to originate from the benzylisoquinoline alkaloid (BIA) pathway. A putative biosynthetic pathway has been elucidated, primarily through studies on Erythrina species. The pathway commences with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from the amino acid tyrosine, to form (S)-norcoclaurine. A series of subsequent enzymatic reactions, including methylation, hydroxylation, and oxidative coupling, lead to the formation of the key intermediate, erysodienone.[4][5] Erysodienone then serves as the precursor for the diverse array of erythrinan alkaloids found in nature.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aloki.hu [aloki.hu]

- 4. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 5. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Purified Erythrinan Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of purified erythrinan alkaloids. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details common experimental protocols for isolation and purification, and visualizes essential workflows and biological interactions.

Introduction to Erythrinan Alkaloids